

## Discovery and first synthesis of "Gly-NH-CH2-Boc"

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An In-depth Technical Guide on the Discovery and Synthesis of N-(tert-butoxycarbonyl)glycinamide ("Gly-NH-CH2-Boc")

#### Introduction

N-(tert-butoxycarbonyl)glycinamide, commonly referred to by various synonyms including Boc-Gly-NH2 and the shorthand "Gly-NH-CH2-Boc", is a vital bifunctional molecule extensively utilized in the fields of medicinal chemistry and drug development. Its structure, featuring a Boc-protected amine and a primary amide, makes it a valuable building block, particularly in the construction of more complex molecules like peptide mimics and Antibody-Drug Conjugate (ADC) linkers. In the context of ADCs, it can serve as a component of the cleavable linker that connects a cytotoxic payload to a monoclonal antibody, ensuring stability in circulation and controlled release of the drug at the target site.[1][2][3][4][5] This guide provides a detailed overview of the synthesis of this compound, presenting quantitative data, experimental protocols, and visualizations to aid researchers and scientists.

While a singular, definitive publication detailing the "discovery" of this specific molecule is not readily apparent from the existing scientific literature, its synthesis is based on well-established principles of peptide chemistry and amine protection. The methods for its preparation are extensions of standard procedures for the formation of amides from carboxylic acids and the protection of amino groups with the tert-butoxycarbonyl (Boc) group.[5][6]

## **First Synthesis**



A common and efficient laboratory-scale synthesis of N-(tert-butoxycarbonyl)glycinamide involves the coupling of N-(tert-butoxycarbonyl)glycine (Boc-Gly-OH) with ammonia. The carboxylic acid is first activated to facilitate the nucleophilic attack by ammonia. A variety of coupling reagents can be employed for this activation step. The following protocol details a representative and effective method for its synthesis.[1]

## **Quantitative Data for Synthesis**

The following table summarizes the quantitative data for a typical laboratory-scale synthesis of N-(tert-butoxycarbonyl)glycinamide.

Reagent/Produ ct	Molecular Weight ( g/mol )	Amount (g)	Amount (mmol)	Molar Equivalents
N-(tert- butoxycarbonyl)g lycine (Boc-Gly- OH)	175.18	1.00	5.70	1.0
N,N- Diisopropylethyla mine (DIPEA)	129.24	0.88	6.84	1.2
2,2,2- Trichloroethyl chloroformate	211.84	1.45	6.84	1.2
Aqueous Ammonia (NH3 solution)	17.03	-	-	Excess
Product: N-(tert- butoxycarbonyl)g lycinamide	174.20	0.798	4.58	-
Theoretical Yield	174.20	0.993	5.70	-
Actual Yield (%)	80%			



# Experimental Protocol: Synthesis of N-(tert-butoxycarbonyl)glycinamide

This protocol is adapted from a standard procedure for the synthesis of N-(tert-butoxycarbonyl)glycinamide from N-(tert-butoxycarbonyl)glycine.[1]

### 1. Reaction Setup:

- A solution of N-(tert-butoxycarbonyl)glycine (1.00 g, 5.70 mmol) is prepared in 16.0 mL of anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.
- The solution is cooled to 0 °C using an ice bath.
- 2. Activation of Carboxylic Acid:
- To the cooled solution, N,N-Diisopropylethylamine (DIPEA) (1.2 mL, 6.84 mmol) is added, and the mixture is stirred at 0 °C for 30 minutes.
- Subsequently, 2,2,2-trichloroethyl chloroformate (0.94 mL, 6.84 mmol) is added rapidly, and stirring is continued for an additional 30 minutes at 0 °C.

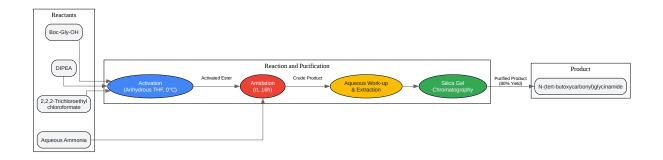
#### 3. Amidation:

- A pre-mixed solution of aqueous ammonia (2.0 mL) and THF (2.0 mL) is added to the reaction mixture.
- The reaction is allowed to gradually warm to room temperature and is stirred continuously for 16 hours.
- 4. Work-up and Purification:
- Upon completion, the reaction mixture is concentrated under reduced pressure.
- The resulting residue is partitioned between ethyl acetate (EtOAc) (40 mL) and water (40 mL).
- The aqueous layer is separated and further extracted with EtOAc (2 x 30 mL).



- The organic layers are combined and washed sequentially with saturated aqueous sodium bicarbonate (NaHCO3) solution (30 mL), water (30 mL), and brine (30 mL).
- The organic layer is then dried over magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography to yield the final product, N-(tert-butoxycarbonyl)glycinamide, as a colorless oil (798 mg, 80% yield).[1]

# Visualizations Synthesis Workflow



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Caption: Synthesis workflow for N-(tert-butoxycarbonyl)glycinamide.

## **Role as an ADC Linker Component**



Caption: Logical relationship of "Gly-NH-CH2-Boc" as a linker component in an ADC.

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